![molecular formula C19H26Cl3N3O3S B11989056 Methyl 2-({[2,2,2-trichloro-1-(octanoylamino)ethyl]carbamothioyl}amino)benzoate](/img/structure/B11989056.png)
Methyl 2-({[2,2,2-trichloro-1-(octanoylamino)ethyl]carbamothioyl}amino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[({[2,2,2-trichloro-1-(octanoylamino)ethyl]amino}carbothioyl)amino]benzoate is a complex organic compound with a unique structure that includes a trichloromethyl group, an octanoylamino group, and a benzoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[({[2,2,2-trichloro-1-(octanoylamino)ethyl]amino}carbothioyl)amino]benzoate typically involves multiple steps:
Formation of the Trichloromethyl Intermediate: The initial step involves the preparation of the trichloromethyl intermediate. This can be achieved by reacting trichloromethyl compounds with appropriate amines under controlled conditions.
Introduction of the Octanoylamino Group: The next step involves the introduction of the octanoylamino group. This is usually done by reacting the intermediate with octanoyl chloride in the presence of a base such as triethylamine.
Formation of the Benzoate Ester: The final step involves the esterification of the intermediate with methyl benzoate. This can be achieved using standard esterification techniques, such as the Fischer esterification method, which involves the use of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistency. This might include the use of continuous flow reactors and automated systems to monitor and adjust reaction parameters.
化学反応の分析
Types of Reactions
Methyl 2-[({[2,2,2-trichloro-1-(octanoylamino)ethyl]amino}carbothioyl)amino]benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Methyl 2-[({[2,2,2-trichloro-1-(octanoylamino)ethyl]amino}carbothioyl)amino]benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
作用機序
The mechanism of action of methyl 2-[({[2,2,2-trichloro-1-(octanoylamino)ethyl]amino}carbothioyl)amino]benzoate involves its interaction with specific molecular targets. The trichloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The octanoylamino group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
類似化合物との比較
Similar Compounds
- Methyl 2-[({[2,2,2-trichloro-1-(2,2-dimethylpropanoylamino)ethyl]amino}carbothioyl)amino]benzoate
- Methyl 2-[({[2,2,2-trichloro-1-(4-fluorobenzoylamino)ethyl]amino}carbothioyl)amino]benzoate
- Methyl 2-[({[2,2,2-trichloro-1-(2-methylbenzoylamino)ethyl]amino}carbothioyl)amino]benzoate
Uniqueness
Methyl 2-[({[2,2,2-trichloro-1-(octanoylamino)ethyl]amino}carbothioyl)amino]benzoate is unique due to the presence of the octanoylamino group, which imparts distinct lipophilic properties. This makes it more effective in penetrating lipid membranes, potentially enhancing its biological activity compared to similar compounds.
特性
分子式 |
C19H26Cl3N3O3S |
|---|---|
分子量 |
482.8 g/mol |
IUPAC名 |
methyl 2-[[2,2,2-trichloro-1-(octanoylamino)ethyl]carbamothioylamino]benzoate |
InChI |
InChI=1S/C19H26Cl3N3O3S/c1-3-4-5-6-7-12-15(26)24-17(19(20,21)22)25-18(29)23-14-11-9-8-10-13(14)16(27)28-2/h8-11,17H,3-7,12H2,1-2H3,(H,24,26)(H2,23,25,29) |
InChIキー |
UHQLHGAVQFLSDP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC=C1C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B11988987.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B11988993.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide](/img/structure/B11988996.png)



![Methyl 2-[(2-hydroxy-4-oxo-1-propylquinoline-3-carbonyl)amino]benzoate](/img/structure/B11989022.png)


![2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-nitrophenol](/img/structure/B11989042.png)
